2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride
Overview
Description
The compound “2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride” is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a group of heterocyclic compounds that contain three nitrogen atoms in their five-membered ring structure . They are known for their wide range of biological activities and are used in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step chemical modifications . For instance, the synthesis of a related compound, 4-methyl-4H-1,2,4-triazole, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid has been explored, highlighting the chemical versatility of triazole derivatives. The study investigated the reaction conditions and yields, providing insights into the chemical behavior and potential applications of these compounds in scientific research (Hotsulia, 2018).
Antimicrobial Activities
- Research on the synthesis of new 1,2,4-triazoles and their derivatives, including their Mannich and Schiff bases, has been conducted to evaluate their antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents, with some derivatives showing promising results against various microbial strains (Bayrak et al., 2009).
Optical Activity Studies
- The optical activity of certain S-derivatives of triazoles has been studied, demonstrating the chiral nature of these compounds. Such research is crucial in understanding the interactions of these molecules with biological systems, as chirality can significantly affect a compound's biological activity (Karpun et al., 2022).
Metal Complex Formation
- The formation of metal complexes with triazole derivatives has been investigated, such as the synthesis of a Hg(II) complex using a triazole ligand. These studies contribute to the development of coordination chemistry and its applications in catalysis, material science, and medicinal chemistry (Castiñeiras et al., 2018).
Enzyme Inhibition Studies
- Some novel heterocyclic compounds derived from triazole have been synthesized and investigated for their enzyme inhibition properties, such as lipase and α-glucosidase inhibition. This research is vital for understanding the therapeutic potential of these compounds in treating diseases like diabetes and obesity (Bekircan et al., 2015).
Anti-inflammatory and Analgesic Activities
- The synthesis of triazole derivatives and their evaluation for anti-inflammatory and analgesic activities have been conducted, underscoring the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Hunashal et al., 2014).
Future Directions
The future directions for this compound could involve further studies to elucidate its synthesis, chemical properties, and potential biological activities. Given the wide range of applications of triazole derivatives, this compound could be of interest in various fields such as medicinal chemistry, drug discovery, and material science .
properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFSCFBGUTFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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